molecular formula C13H9ClO2 B066140 4-(3-Chlorophenoxy)benzaldehyde CAS No. 164522-90-1

4-(3-Chlorophenoxy)benzaldehyde

Cat. No.: B066140
CAS No.: 164522-90-1
M. Wt: 232.66 g/mol
InChI Key: BGMYGFFWBQIXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenoxy)benzaldehyde is an organic compound with the molecular formula C₁₃H₉ClO₂. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

4-(3-Chlorophenoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It has been investigated for its potential anti-tumor activity and as a building block for bioactive compounds.

    Medicine: It is used in the synthesis of pharmaceutical compounds, including inhibitors of fatty acid amide hydrolase.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Safety and Hazards

While specific safety and hazard information for “4-(3-Chlorophenoxy)benzaldehyde” is not available, general safety measures for handling chemicals should be followed. This includes using personal protective equipment as required, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 4-(3-Chlorophenoxy)benzaldehyde involves the reaction of 3-chlorophenol with hydroquinone. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)benzaldehyde involves its interaction with specific molecular targets. For example, in the synthesis of fatty acid amide hydrolase inhibitors, the compound interacts with the enzyme’s active site, inhibiting its activity. This inhibition can lead to increased levels of fatty acid amides, which have various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorophenoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

4-(3-chlorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMYGFFWBQIXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445760
Record name 4-(3-Chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164522-90-1
Record name 4-(3-Chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Chlorophenoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Chlorophenol (0.52 g, 4 mmol), 4-fluorobenzaldehyde (0.50 g, 4 mmol), and potassium carbonate (0.56 g, 4 mmol) were stirred in DMF (5 mL) at 80° C. for 48 hours. The reaction mixture was diluted with ethyl acetate and washed with water and brine, dried over Na2SO4, filtered and evaporated to give the title compound in 95% yield. 1H NMR (CDCl3, 300 MHz) δ 6.95-7.40 (m, 9H), 7.85-8.31 (m, 4H), 9.94 (s, 1H). MS m/e 233 (M+H)+.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

3-Chlorophenol (1.9 g) was stirred with 4-fluoro-benzaldehyde (1.8 g) and sodium hydride (0.46 g of an 80% suspension in oil) in dimethylformamide (50 ml) at 110° C. under an atmosphere of nitrogen for 16 hours. The solution was diluted with water and extracted with diethyl ether. The ethereal extract was dried (Na2SO4), concentrated and purified by chromatography on silica gel eluting with ethyl acetate-petroleum ether (1:9) to give the title compound as a colourless oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chlorophenoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(3-Chlorophenoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(3-Chlorophenoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(3-Chlorophenoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(3-Chlorophenoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(3-Chlorophenoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.